2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-10-16(13(2)23-12)18(22)19-14-6-5-7-15(11-14)20-9-4-3-8-17(20)21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMFYNRRSXYDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 3-(2-Oxopiperidin-1-yl)aniline
The synthesis of 3-(2-oxopiperidin-1-yl)aniline is a pivotal step. A nucleophilic aromatic substitution (SNAr) reaction is employed, where 3-nitroaniline reacts with 2-oxopiperidine under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at 80°C facilitates the substitution, followed by nitro group reduction using hydrogen gas and palladium on carbon (Pd/C).
Reaction Scheme:
- Nitro Substitution:
$$ \text{3-Nitroaniline} + \text{2-Oxopiperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{3-(2-Oxopiperidin-1-yl)nitrobenzene} $$ - Reduction:
$$ \text{3-(2-Oxopiperidin-1-yl)nitrobenzene} \xrightarrow{\text{H}_2, \text{Pd/C}, \text{EtOH}} \text{3-(2-Oxopiperidin-1-yl)aniline} $$
Amide Bond Formation
The target compound is synthesized via coupling 2,5-dimethylfuran-3-carboxylic acid with 3-(2-oxopiperidin-1-yl)aniline. Carbodiimide-based coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) , are used with 4-dimethylaminopyridine (DMAP) as a catalyst. Dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with reaction times ranging from 12–24 hours at room temperature.
Reaction Scheme:
$$ \text{2,5-Dimethylfuran-3-carboxylic acid} + \text{3-(2-Oxopiperidin-1-yl)aniline} \xrightarrow{\text{DCC/DMAP, DCM}} \text{2,5-Dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide} $$
Optimization Strategies
Solvent and Base Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF or DCM enhance nucleophilicity, while bases such as triethylamine (TEA) neutralize generated acids, shifting equilibrium toward product formation.
Table 1: Solvent and Base Optimization
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 78 | 95 |
| Tetrahydrofuran | Diisopropylethylamine | 72 | 92 |
| Dimethylformamide | Pyridine | 65 | 88 |
Catalytic Systems
Alternative catalysts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improve yields (85–90%) but increase costs.
Industrial-Scale Production
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes side reactions and reduces reaction times. For instance, a microreactor system operating at 50°C with a residence time of 10 minutes achieves 88% yield.
Automated Platforms
Robotic systems enable high-throughput screening of reaction conditions. A case study demonstrated a 20% increase in yield when using automated parameter adjustments (temperature, stoichiometry).
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent isolates the product with >98% purity.
Crystallization
Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
Table 2: Spectroscopic Data
Challenges and Mitigation
Steric Hindrance
The 2,5-dimethyl groups on the furan ring hinder carboxyl activation. Using bulky coupling agents (e.g., EDCl) and elevated temperatures (40°C) mitigates this issue.
Lactam Stability
The 2-oxopiperidin moiety is prone to hydrolysis under acidic conditions. Maintaining pH >7 during workup preserves the lactam ring.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced composites.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and analogues from the evidence:
Key Observations:
- Polarity and Solubility : The target compound’s lactam ring (2-oxopiperidine) increases polarity compared to the piperidine substituent in ’s analogue, likely reducing membrane permeability but improving water solubility .
- Steric Effects : The dibenzocyclohepten group in introduces bulkiness and planarity, which may hinder binding to shallow active sites but favor interactions with hydrophobic pockets in kinases or GPCRs .
Pharmacological Implications (Inferred from Structural Features)
- Target Compound : The 2-oxopiperidine lactam could facilitate binding to serine proteases or neurotransmitter receptors (e.g., sigma-1 receptors) via hydrogen bonding. The dimethylfuran core may contribute to π-π stacking in aromatic binding pockets.
- Compound : The trifluoromethyl group’s electron-withdrawing nature may stabilize aromatic interactions in enzyme active sites (e.g., COX-2 inhibitors) .
- Compound : The piperidine moiety’s basic nitrogen allows for salt formation, improving bioavailability in oral formulations .
Biological Activity
2,5-Dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide, with the CAS number 1211157-95-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The structural formula of 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.4 g/mol |
| CAS Number | 1211157-95-7 |
The biological activity of 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects.
- DNA Interaction : Similar compounds have shown a propensity to bind to DNA, inhibiting DNA-dependent enzymes and affecting cell proliferation.
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties by reducing oxidative stress markers in cells.
Antitumor Activity
Recent studies have indicated that derivatives of furan compounds can exhibit significant antitumor activity. For instance, a related furan derivative demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically:
- Study Findings : In vitro assays showed that the compound effectively reduced viability in lung cancer cell lines A549 and HCC827 with IC50 values indicating potent activity.
Cytoprotective Effects
Another aspect of the biological activity of furan derivatives includes cytoprotection against genotoxic agents. In one study, a related compound was shown to protect human colon fibroblast cells from DNA damage induced by carcinogens:
- Mechanism : The protective effects were attributed to the reduction of DNA strand breaks and maintenance of mitochondrial integrity.
Case Studies
-
Antitumor Efficacy :
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Results : The compound exhibited significant cytotoxicity with lower IC50 values in 2D culture systems compared to 3D systems, suggesting enhanced efficacy in traditional culture environments.
-
Cytoprotective Mechanisms :
- Model Used : CCD-18Co human colon fibroblast cells.
- Outcomes : Pretreatment with the compound significantly reduced nitrosative stress markers, indicating its potential as a chemopreventive agent.
Q & A
Q. Table 1: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDCI, DMF, 24h, 70°C | 65–75 | ≥95% |
| 2 | 2-oxopiperidine, NaBH(OAc)₃, DCM | 50–60 | ≥90% |
Basic: How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
- 1H NMR: Key signals include:
- Furan protons: δ 6.2–6.8 ppm (H-4 furan).
- Methyl groups: δ 2.2–2.5 ppm (2,5-dimethyl substituents).
- Amide NH: δ 10.5–11.0 ppm (broad singlet, exchangeable with D₂O).
- 13C NMR: Carbonyl carbons (amide C=O) appear at δ 165–170 ppm .
- HSQC/HMBC: Correlates furan protons with adjacent carbons and confirms connectivity between the phenyl and piperidinyl moieties .
Advanced: How can X-ray crystallography resolve conformational ambiguities in the 2-oxopiperidinyl-phenyl linkage?
- Crystal growth: Slow evaporation from acetone/water mixtures yields diffraction-quality crystals.
- Data collection: Use a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement: SHELXL software refines positional and thermal parameters.
- Observed geometry: The 2-oxopiperidinyl group adopts a chair conformation, with the phenyl ring twisted at 45–60° relative to the furan plane .
Advanced: What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?
- Critical groups for activity:
- Furan methyl groups: Hydrophobic interactions with target pockets.
- 2-oxopiperidinyl moiety: Hydrogen bonding with catalytic residues (e.g., in enzyme targets).
- Modification strategies:
- Piperidinyl substitution: Replace 2-oxo with thiourea or sulfonamide groups to alter binding kinetics .
- Phenyl ring halogenation: Fluorine or chlorine at meta/para positions improves metabolic stability .
Q. Table 2: SAR of Analogues (IC₅₀ values)
| Modification | Target Activity (IC₅₀, μM) |
|---|---|
| Parent compound | 10.2 ± 1.5 |
| 4-F-phenyl derivative | 3.8 ± 0.9 |
| Thiourea-piperidinyl variant | 15.6 ± 2.1 |
Advanced: How can molecular docking predict binding modes to kinase targets?
- Target selection: Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR).
- Software: AutoDock Vina or Schrödinger Suite for docking simulations.
- Grid parameters: Center on catalytic lysine (e.g., Lys33 in CDK2), 25 ų box size.
- Validation: Compare predicted poses with co-crystal structures (e.g., PDB: 47V) .
- Key interactions:
- Hydrogen bonds between the amide carbonyl and kinase hinge region.
- Hydrophobic contacts between furan methyl groups and kinase hydrophobic pockets .
Methodological: How to address contradictions in reported biological activity data?
- Factors causing discrepancies:
- Assay conditions: Varying ATP concentrations in kinase assays alter IC₅₀ values.
- Cell permeability: Differences in cell lines (e.g., HEK293 vs. HeLa) affect efficacy .
- Resolution strategies:
- Standardize protocols: Use identical buffer systems (e.g., 10 mM MgCl₂, pH 7.4).
- Include controls: Benchmark against known inhibitors (e.g., staurosporine for kinases).
- Validate via orthogonal assays: Combine enzymatic assays with cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
